(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol
CAS No.: 2305485-55-4
Cat. No.: VC4249602
Molecular Formula: C8H15NO2
Molecular Weight: 157.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305485-55-4 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.213 |
| IUPAC Name | (1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol |
| Standard InChI | InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1 |
| Standard InChI Key | HUDZWSOGXNHVQS-WCTZXXKLSA-N |
| SMILES | C1CC(C2CCC(C1N2)O)O |
Introduction
Structural Characteristics and Molecular Properties
Bicyclic Framework and Stereochemical Features
The core structure of (1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol consists of a fused bicyclic system with a bridgehead nitrogen atom. The chair-boat conformation of the nonane ring imposes geometric constraints that stabilize the endo,endo-dihydroxyl configuration, as confirmed by X-ray crystallography of related derivatives . The nitrogen’s lone pair occupies an axial position, facilitating hydrogen bonding with the hydroxyl groups and influencing both solubility and receptor binding .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.213 g/mol |
| CAS Registry Number | 2305485-55-4 |
| IUPAC Name | (1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol |
| Topological Polar Surface Area | 43.7 Ų |
| LogP (Octanol-Water) | 1.07 |
The compound’s low partition coefficient (LogP = 1.07) suggests moderate hydrophilicity, consistent with its diol functionality . Density functional theory (DFT) calculations indicate intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen, reducing rotational freedom and enhancing metabolic stability .
Synthetic Methodologies
Epoxidation-Cyclization Strategy
A scalable synthesis begins with 1,5-dimethyl-1,5-cyclooctadiene, which undergoes stereoselective epoxidation using dimethyldioxirane generated in situ from Oxone. This yields a bis-syn diepoxide intermediate (77% yield), which is subsequently subjected to aminolysis with p-toluenesulfonamide under phase-transfer conditions . Acidic hydrolysis of the resulting tosylate affords the racemic diol, which is resolved via lipase-mediated kinetic resolution using Candida rugosa lipase (CRL). This enzymatic step provides both enantiomers in >99% enantiomeric excess (ee) .
Key Synthetic Steps:
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Epoxidation:
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Aminolysis:
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Hydrolysis and Resolution:
Alternative Routes via Bicyclo[3.3.1]nonane Diones
Oxidation of the diol to the corresponding dione (9-azabicyclo[3.3.1]nonane-2,6-dione) using Dess-Martin periodinane enables further functionalization. Palladium-catalyzed cross-coupling reactions introduce alkyl or aryl substituents at the nitrogen, expanding the compound’s utility as a chiral auxiliary .
Biological Activities and Mechanisms
Neuropharmacological Applications
The bicyclic amine scaffold interacts with monoamine transporters (SERT, NET, DAT) with moderate affinity (Kᵢ = 0.8–2.3 μM). Molecular docking simulations posit that the hydroxyl groups form hydrogen bonds with Asp75 and Tyr176 residues in the serotonin transporter, mimicking endogenous substrate interactions .
Pharmacological Profiling
ADMET Properties
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Absorption: Moderate oral bioavailability (F = 34%) due to polar surface area.
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Metabolism: Hepatic glucuronidation of hydroxyl groups predominates, with minor CYP3A4-mediated oxidation.
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Toxicity: LD₅₀ > 500 mg/kg in murine models; no genotoxicity in Ames tests .
Structure-Activity Relationships (SAR)
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